molecular formula C7H7BrN2O B12938521 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one

3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one

Cat. No.: B12938521
M. Wt: 215.05 g/mol
InChI Key: UVWGKUJIOCYTCQ-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one is a chemical compound that features a brominated pyrazole ring attached to a cyclobutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one typically involves the bromination of pyrazole derivatives followed by cyclization reactions. One common method includes the use of potassium bromide and cerium (IV) ammonium nitrate in a biphasic system consisting of water and dichloromethane . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various pyrazole derivatives .

Scientific Research Applications

3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The brominated pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one is unique due to its cyclobutanone moiety, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)cyclobutan-1-one

InChI

InChI=1S/C7H7BrN2O/c8-5-3-9-10(4-5)6-1-7(11)2-6/h3-4,6H,1-2H2

InChI Key

UVWGKUJIOCYTCQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)N2C=C(C=N2)Br

Origin of Product

United States

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